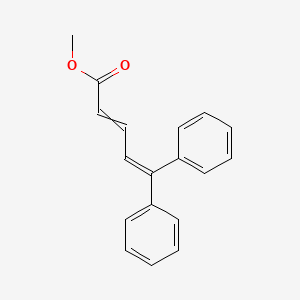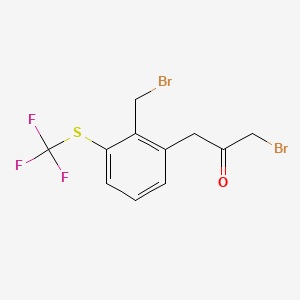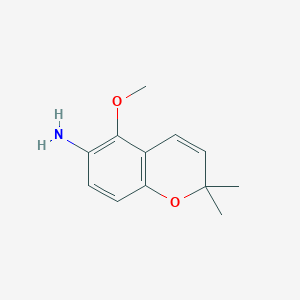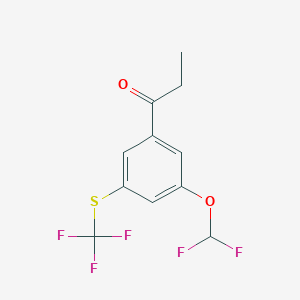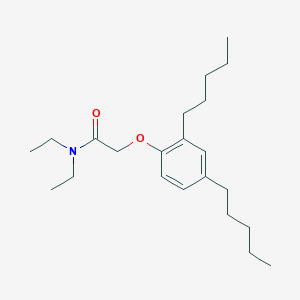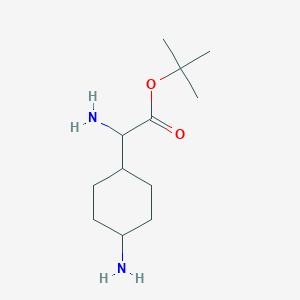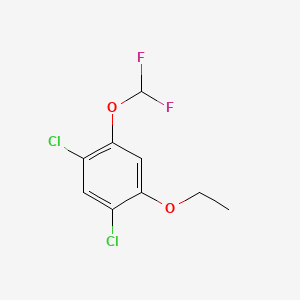
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene is a chemical compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and ethoxy groups attached to a benzene ring, making it a halogenated aromatic ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of ethoxy and difluoromethoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of chlorine atoms to the benzene ring using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Ethoxylation: Introduction of the ethoxy group using ethyl alcohol in the presence of a catalyst such as sulfuric acid.
Difluoromethoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether or similar reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can undergo reduction reactions to remove halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic structure allows it to engage in various binding interactions, potentially affecting biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1,5-Dichloro-2-difluoromethoxy-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene is unique due to the presence of both ethoxy and difluoromethoxy groups, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H8Cl2F2O2 |
|---|---|
Peso molecular |
257.06 g/mol |
Nombre IUPAC |
1,5-dichloro-2-(difluoromethoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-7-4-8(15-9(12)13)6(11)3-5(7)10/h3-4,9H,2H2,1H3 |
Clave InChI |
BFGQUEQLHQNTIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)

